2,2,2-trichloro(213C)ethane-1,1-diol

Description

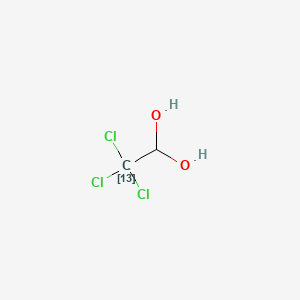

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C2H3Cl3O2 |

|---|---|

Molecular Weight |

166.39 g/mol |

IUPAC Name |

2,2,2-trichloro(213C)ethane-1,1-diol |

InChI |

InChI=1S/C2H3Cl3O2/c3-2(4,5)1(6)7/h1,6-7H/i2+1 |

InChI Key |

RNFNDJAIBTYOQL-VQEHIDDOSA-N |

Isomeric SMILES |

C([13C](Cl)(Cl)Cl)(O)O |

Canonical SMILES |

C(C(Cl)(Cl)Cl)(O)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2,2,2 Trichloro 213c Ethane 1,1 Diol

Regioselective ¹³C Isotopic Incorporation Strategies

The primary strategy for the synthesis of 2,2,2-trichloro(2¹³C)ethane-1,1-diol involves a regioselective approach to ensure the ¹³C label is incorporated specifically at the C2 position of the ethane-1,1-diol backbone. This is achieved through the careful selection and synthesis of an appropriately labeled precursor, followed by a controlled chlorination reaction.

Design and Synthesis of ¹³C-Enriched Precursors

The most logical and efficient precursor for the synthesis of 2,2,2-trichloro(2¹³C)ethane-1,1-diol is ethanol (B145695) labeled with ¹³C at the C2 position (¹³CH₃CH₂OH). The synthesis of this precursor can be accomplished through several established methods, often starting from simple, commercially available ¹³C-labeled starting materials.

One common approach involves the use of a ¹³C-labeled methylating agent, such as ¹³C-methyl iodide (¹³CH₃I), in a Grignard reaction. For instance, the reaction of ¹³CH₃I with formaldehyde (B43269) would yield ¹³C-labeled ethanol after workup. Alternatively, the reduction of a ¹³C-labeled acetyl derivative, such as ¹³C-acetyl chloride, with a suitable reducing agent like lithium aluminum hydride (LiAlH₄), provides another route to the desired labeled ethanol. The choice of synthetic route is often dictated by the availability and cost of the ¹³C-labeled starting materials and the desired scale of the synthesis.

Table 1: Synthetic Routes to Ethanol-2-¹³C This interactive table summarizes common synthetic routes for the precursor.

| Starting Material | Reagents | Product |

|---|---|---|

| ¹³C-Methyl iodide | 1. Mg, ether2. Formaldehyde3. H₃O⁺ | Ethanol-2-¹³C |

Optimized Reaction Conditions for High Isotopic Purity and Yield

The conversion of ethanol-2-¹³C to 2,2,2-trichloro(2¹³C)ethane-1,1-diol is typically achieved through exhaustive chlorination. The reaction proceeds by bubbling chlorine gas through the labeled ethanol, often in an acidic medium. The reaction is highly exothermic and proceeds through several intermediate chlorinated species. To ensure high isotopic purity and maximize the yield of the final product, careful control of the reaction conditions is paramount.

The reaction is generally carried out in a multi-stage process where the temperature is carefully controlled. Initially, the chlorination is performed at a low temperature (e.g., 0-10 °C) to control the initial exothermic reaction. The temperature is then gradually increased to drive the reaction to completion and ensure the exhaustive chlorination of the methyl group. The use of a catalyst, such as antimony trichloride (B1173362), can facilitate the reaction, though it must be carefully monitored to avoid side reactions.

Following the chlorination, the crude product, which is primarily ¹³C-labeled chloral (B1216628), is hydrated by the addition of a stoichiometric amount of water to form 2,2,2-trichloro(2¹³C)ethane-1,1-diol. Purification is typically achieved by distillation or crystallization. Given the high cost of isotopically labeled starting materials, optimizing the reaction conditions to maximize yield and minimize isotopic dilution is a critical aspect of the synthesis.

Table 2: Optimized Parameters for Chlorination of Ethanol-2-¹³C This interactive table outlines the optimized conditions for the synthesis.

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | Initial: 0-10 °C, then gradual increase to 90 °C | To control exothermicity and drive the reaction to completion. |

| Reaction Time | 18-24 hours | To ensure exhaustive chlorination. |

| Catalyst | Antimony trichloride (optional) | To increase the reaction rate. |

| Post-reaction | Addition of stoichiometric water | To form the diol (hydrate). |

Advanced Characterization Techniques for Confirming Isotopic Enrichment and Structural Integrity

Rigorous characterization is essential to confirm the successful synthesis of 2,2,2-trichloro(2¹³C)ethane-1,1-diol, with a particular focus on verifying the isotopic enrichment and the precise location of the ¹³C label. High-resolution mass spectrometry and multi-nuclear NMR spectroscopy are the primary analytical tools employed for this purpose.

High-Resolution Mass Spectrometry for Isotopic Abundance Verification

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic purity of a labeled compound. By providing highly accurate mass measurements, HRMS can distinguish between molecules that differ only in their isotopic composition.

For 2,2,2-trichloro(2¹³C)ethane-1,1-diol, the mass spectrum will exhibit a characteristic isotopic pattern. The molecular ion of the unlabeled compound (¹²C₂H₃Cl₃O₂) will have a specific m/z value. The corresponding molecular ion of the ¹³C-labeled compound ([¹²C¹³C]H₃Cl₃O₂) will appear at an m/z value that is approximately 1.00335 Da higher. By comparing the relative intensities of these peaks, the percentage of ¹³C incorporation can be accurately calculated. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will also contribute to a complex isotopic cluster for each molecular ion, which must be accurately modeled to deconvolve the contribution from the ¹³C label.

Table 3: Theoretical HRMS Data for Isotopologues of 2,2,2-trichloroethane-1,1-diol This interactive table presents the theoretical mass-to-charge ratios for different isotopologues.

| Isotopologue Formula | Isotopic Composition | Theoretical m/z [M+H]⁺ |

|---|---|---|

| C₂H₄Cl₃O₂ | Unlabeled | 164.9271 |

Note: The m/z values are for the monoisotopic peaks containing only ³⁵Cl.

Multi-Nuclear NMR Spectroscopy (e.g., ¹³C NMR) for Label Position Confirmation

While HRMS confirms the incorporation of the ¹³C isotope, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unequivocally determining its position within the molecule. Both ¹H NMR and ¹³C NMR are utilized for this purpose.

In the ¹H NMR spectrum of 2,2,2-trichloro(2¹³C)ethane-1,1-diol, the proton on the C1 carbon will exhibit coupling to the adjacent ¹³C nucleus, resulting in a characteristic doublet, in contrast to the singlet that would be observed for the unlabeled compound. The magnitude of this one-bond carbon-proton coupling constant (¹JCH) provides further structural confirmation.

The most direct evidence for the position of the label is obtained from the ¹³C NMR spectrum. In a proton-decoupled ¹³C NMR spectrum, the signal corresponding to the labeled carbon (C2) will be significantly enhanced in intensity compared to the signal for the unlabeled C1 carbon. The chemical shifts of the carbon atoms are influenced by their electronic environment. The C1 carbon, bonded to two oxygen atoms, will appear at a lower field (higher ppm) compared to the C2 carbon, which is bonded to three electron-withdrawing chlorine atoms.

Table 4: Predicted ¹³C NMR Chemical Shifts for 2,2,2-trichloro(2¹³C)ethane-1,1-diol This interactive table shows the predicted chemical shifts for the carbon atoms.

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Rationale |

|---|---|---|

| C1 (-CH(OH)₂) | ~95-105 | Attached to two electronegative oxygen atoms. |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

In Depth Mechanistic Investigations of 2,2,2 Trichloro 213c Ethane 1,1 Diol Reactivity

Elucidation of Equilibrium Dynamics and Interconversion Pathways

The reactivity of 2,2,2-trichloro(2¹³C)ethane-1,1-diol is fundamentally governed by its equilibrium with its corresponding aldehyde and the influence of its immediate chemical environment.

In aqueous solutions, 2,2,2-trichloro(2¹³C)ethane-1,1-diol exists in a dynamic equilibrium with its dehydrated form, 2,2,2-trichloro(¹³C)acetaldehyde. nih.gov This equilibrium is a hallmark of geminal diols derived from aldehydes with strongly electron-withdrawing groups. The electron-withdrawing nature of the trichloromethyl group significantly destabilizes the carbonyl group of the aldehyde, thereby shifting the equilibrium heavily towards the hydrated gem-diol form.

The equilibrium can be represented as follows:

Cl₃C-¹³CHO + H₂O ⇌ Cl₃C-¹³CH(OH)₂

The position of this equilibrium is highly dependent on the solvent. In aqueous media, the gem-diol form is overwhelmingly favored.

The tautomeric equilibrium between the aldehyde and the gem-diol is sensitive to both the solvent and the presence of catalysts. In non-polar, aprotic solvents, the equilibrium will shift towards the less polar aldehyde form. The presence of acid or base catalysts can accelerate the rate of interconversion.

Acid catalysis involves the protonation of one of the hydroxyl groups of the gem-diol, facilitating the elimination of a water molecule to form the carbocation intermediate, which then loses a proton to yield the aldehyde. Base catalysis, conversely, involves the deprotonation of a hydroxyl group, leading to an anionic intermediate that expels a hydroxide (B78521) ion to form the aldehyde.

Quantitative Kinetic and Thermodynamic Studies

Quantitative studies of the reaction kinetics and thermodynamics of chloral (B1216628) hydrate (B1144303) provide a framework for understanding the reactivity of its ¹³C-labeled analogue.

Below is a representative data table illustrating typical kinetic parameters for a reaction involving a C-H bond cleavage, which would be affected by ¹³C substitution at an adjacent carbon.

| Reaction Parameter | Representative Value |

| Rate Constant (k) at 298 K | 1.5 x 10⁻⁴ s⁻¹ |

| Activation Energy (Ea) | 85 kJ/mol |

| Pre-exponential Factor (A) | 2.0 x 10¹³ s⁻¹ |

| Enthalpy of Activation (ΔH‡) | 82.5 kJ/mol |

| Entropy of Activation (ΔS‡) | -25 J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) | 89.9 kJ/mol |

Note: These are representative values and not specific to 2,2,2-trichloro(2¹³C)ethane-1,1-diol.

The substitution of a ¹²C atom with a ¹³C atom can lead to observable kinetic isotope effects (KIEs). A primary KIE is observed when the C-H or C-C bond to the isotopic atom is broken in the rate-determining step. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking but influences the vibrational frequencies of the transition state.

For reactions involving 2,2,2-trichloro(2¹³C)ethane-1,1-diol, a secondary ¹³C KIE would be expected if the C-H bond at C1 is broken in the rate-determining step. The magnitude of this effect is typically small, on the order of k¹²/k¹³ = 1.02-1.05. This small but measurable effect can provide significant information about the transition state structure.

| Isotope Effect Type | Expected Magnitude (k¹²/k¹³) | Mechanistic Implication |

| Primary ¹³C KIE | > 1.05 | C-C bond cleavage involving the labeled carbon in the rate-determining step. |

| Secondary ¹³C KIE | 1.02 - 1.05 | Change in hybridization or bonding at the labeled carbon in the transition state. |

| Inverse ¹³C KIE | < 1 | Formation of a stiffer bond to the labeled carbon in the transition state. |

Reaction Pathway Delineation using 2¹³C Isotopic Tracing

The primary utility of synthesizing 2,2,2-trichloro(2¹³C)ethane-1,1-diol is for its use as an isotopic tracer to delineate reaction pathways. nih.govnih.gov By following the fate of the ¹³C label through a series of chemical or biological transformations, the precise mechanism of the reaction can be elucidated.

For example, in the metabolic degradation of this compound, the position of the ¹³C label in the final products (e.g., trichloroethanol, trichloroacetic acid) can confirm the proposed reaction sequence. nih.gov If the labeled carbon is found in the carboxyl group of trichloroacetic acid, it provides direct evidence for the oxidation of the original gem-diol structure without cleavage of the C-C bond.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are instrumental in these tracing studies. ¹³C NMR can directly observe the chemical environment of the labeled carbon, while MS can determine the mass of fragments containing the label, thereby pinpointing its location within a molecule. researchgate.net The use of such tracers is a powerful tool in mechanistic chemistry and has been widely applied in studying a vast array of chemical and biochemical processes. nih.gov

Nucleophilic and Electrophilic Transformations of the Geminal Diol Moiety

The geminal diol of 2,2,2-trichloroethane-1,1-diol is unusually stable for such a functional group, a characteristic attributed to the powerful inductive effect of the adjacent trichloromethyl group. wikipedia.orgdoubtnut.com Most gem-diols are unstable and readily dehydrate to form a carbonyl group. libretexts.org However, in this case, the electron-withdrawing chlorine atoms destabilize the carbonyl carbon of the corresponding aldehyde (trichloroacetaldehyde), making it highly electrophilic and shifting the hydration equilibrium strongly in favor of the gem-diol. libretexts.orgaskiitians.com

The formation of the gem-diol from its corresponding aldehyde, trichloroacetaldehyde (chloral), is a classic example of a nucleophilic addition to a carbonyl group. chegg.com This reversible reaction is typically catalyzed by either acid or base. libretexts.orglibretexts.org

Base-Catalyzed Mechanism: A hydroxide ion, a potent nucleophile, directly attacks the electrophilic carbonyl carbon. The resulting tetrahedral intermediate is then protonated by water to yield the gem-diol. libretexts.org

Acid-Catalyzed Mechanism: The carbonyl oxygen is first protonated by an acid, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule, acting as a nucleophile, then attacks the activated carbonyl carbon. Subsequent deprotonation of the resulting intermediate by a water molecule yields the gem-diol. libretexts.org

The hydroxyl groups of the gem-diol moiety can themselves act as nucleophiles or be converted into good leaving groups for electrophilic transformations. For instance, 2,2,2-trichloroethane-1,1-diol serves as a starting material in the synthesis of isatin, where it reacts with aniline (B41778) and hydroxylamine (B1172632) in a condensation reaction. wikipedia.org It is also employed as a reagent for the deprotection of acetals, dithioacetals, and tetrahydropyranyl ethers in organic solvents. wikipedia.org

| Reaction Type | Reagent/Condition | Intermediate/Key Feature | Product |

| Hydration (Equilibrium) | Water (acid or base catalyzed) | Nucleophilic attack on carbonyl | 2,2,2-trichloroethane-1,1-diol |

| Dehydration | Concentrated H₂SO₄ | Protonation of hydroxyl, loss of water | Trichloroacetaldehyde |

| Reaction with Aniline | Aniline, Hydroxylamine | Condensation | Isatin precursor |

| Deprotection | Acetal/Dithioacetal | Acts as a reagent to cleave protecting groups | Deprotected carbonyl compound |

Carbon-Chlorine Bond Scission Mechanisms

The three carbon-chlorine (C-Cl) bonds in the trichloromethyl group are strong but susceptible to cleavage under specific reaction conditions. The mechanism of this scission can be either homolytic or heterolytic, leading to vastly different reactive intermediates. chemistrysteps.com

Heterolytic Cleavage: This process involves the breaking of the C-Cl bond where the chlorine atom retains both electrons from the bond, resulting in the formation of a chloride ion (Cl⁻) and a carbocation. doubtnut.comyoutube.com This pathway is less common for the trichloromethyl group due to the inherent instability of the resulting α,α-dichlorocarbocation. However, under strongly polarizing conditions or with the assistance of Lewis acids, heterolysis can occur.

Homolytic Cleavage: This is a more prevalent pathway for C-Cl bond scission in the trichloromethyl group, particularly in radical reactions. chemistrysteps.comlibretexts.org Homolytic cleavage involves the symmetrical breaking of the C-Cl bond, with one electron moving to the carbon atom and the other to the chlorine atom. This generates a trichloromethyl radical (•CCl₃) and a chlorine radical (•Cl). libretexts.org This initiation step is often achieved through the input of energy, such as heat or UV light, or through a single electron transfer (SET) from a reductant. researchgate.netrsc.org

Reductive dechlorination is a key transformation involving C-Cl bond scission. Computational studies on related polychlorinated compounds like carbon tetrachloride suggest that dissociative electron transfer is enhanced by solvation. researchgate.net The mechanism can proceed through an inner-sphere or outer-sphere electron transfer, depending on the reaction energetics, ultimately leading to the fragmentation of the anion radical into a trichloromethyl radical and a chloride ion. researchgate.net

| Cleavage Type | Initiator/Condition | Intermediates Formed | Key Characteristics |

| Heterolytic | Lewis acids, polar solvents | α,α-Dichlorocarbocation, Chloride ion (Cl⁻) | Uneven distribution of bonding electrons. doubtnut.com |

| Homolytic | UV light, Heat, Redox initiator | Trichloromethyl radical (•CCl₃), Chlorine radical (•Cl) | Even distribution of bonding electrons. libretexts.org |

| Reductive (SET) | Reducing agent (e.g., Cu(I)) | Anion radical, Trichloromethyl radical (•CCl₃), Chloride ion (Cl⁻) | Single Electron Transfer initiates cleavage. rsc.org |

Radical and Redox Reactions Involving the Trichloromethyl Group

The trichloromethyl group is a versatile handle for radical and redox transformations. The generation of the trichloromethyl radical (•CCl₃) is central to many of these reactions.

Radical Reactions: Once formed via homolytic C-Cl bond scission, the trichloromethyl radical is a key intermediate that can participate in a variety of reactions. rsc.org A classic example is the Kharasch addition, or atom transfer radical addition (ATRA), where the •CCl₃ radical adds across a carbon-carbon double bond of an alkene. rsc.org This forms a new carbon-carbon bond and generates a new carbon-centered radical, which then propagates the chain reaction by abstracting a chlorine atom from another molecule of the starting material or a suitable chlorine source.

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating trichloromethyl radicals from polychloromethanes. rsc.org For instance, a copper(I) species, upon light irradiation, can reduce a C-Cl bond via single electron transfer to form the •CCl₃ radical and a copper(II) species. rsc.org

Redox Reactions: The trichloromethyl group can undergo reductive transformations. In basic conditions, 2,2,2-trichloroethane-1,1-diol can undergo the haloform reaction, where it is hydrolyzed to form chloroform (B151607) (trichloromethane) and a formate (B1220265) salt. wikipedia.orgwikipedia.org The metabolic conversion of chloral hydrate in biological systems also highlights its redox activity, proceeding through reduction to trichloroethanol and oxidation to trichloroacetic acid. inchem.org Some studies have suggested that the hepatic metabolism of the compound can lead to the formation of free radicals, which may induce lipid peroxidation. inchem.orgnih.gov

| Reaction Name | Key Reagent(s) | Key Intermediate | Mechanistic Feature |

| Atom Transfer Radical Addition (ATRA) | Alkene, Radical initiator | Trichloromethyl radical (•CCl₃) | Addition of •CCl₃ to a double bond. rsc.org |

| Haloform Reaction | Strong base (e.g., NaOH) | Trichloromethyl anion (:CCl₃⁻) | Nucleophilic acyl substitution followed by protonation. wikipedia.org |

| Photoredox Catalysis | Photocatalyst (e.g., Cu(I)), Light | Trichloromethyl radical (•CCl₃) | Single electron transfer to generate radical. rsc.org |

| Metabolic Reduction | Alcohol dehydrogenase | - | Reduction of the gem-diol precursor aldehyde. inchem.org |

| Metabolic Oxidation | Aldehyde dehydrogenase | - | Oxidation of the gem-diol precursor aldehyde. inchem.org |

Advanced Spectroscopic and Analytical Research Applications of 2,2,2 Trichloro 213c Ethane 1,1 Diol

Application of ¹³C NMR Spectroscopy for Complex Structural and Dynamic Studies

The presence of the ¹³C label at a specific position in 2,2,2-trichloro(2¹³C)ethane-1,1-diol makes ¹³C NMR spectroscopy an exceptionally insightful tool for its analysis, overcoming the low natural abundance (1.1%) of the ¹³C isotope.

The ¹³C NMR spectrum of 2,2,2-trichloro(2¹³C)ethane-1,1-diol is expected to show two distinct signals corresponding to the two non-equivalent carbon atoms in its structure.

C1 (CH(OH)₂) Carbon: This carbon is bonded to a hydrogen atom and two highly electronegative oxygen atoms of the gem-diol group. This environment results in significant deshielding, and its chemical shift (δ) is predicted to be in the range of 90-100 ppm.

C2 (-¹³CCl₃) Carbon: This is the isotopically labeled carbon. It is directly attached to three strongly electronegative chlorine atoms. This substitution pattern causes a profound deshielding effect, pushing its chemical shift further downfield, typically into the 100-110 ppm range. libretexts.orgcompoundchem.comwisc.edu

The precise chemical shifts provide a unique fingerprint for the molecule's electronic structure. In a proton-coupled ¹³C NMR spectrum, the signal for C1 would appear as a doublet due to coupling with its attached proton (¹J-CH coupling). The ¹³C-labeled C2, having no directly attached protons, would appear as a singlet.

| Carbon Position | Chemical Environment | Expected Chemical Shift (δ) ppm | Expected Multiplicity (Proton-Coupled) |

|---|---|---|---|

| C1 | -CH(OH)₂ | 90 - 100 | Doublet |

| C2 | -¹³CCl₃ | 100 - 110 | Singlet |

¹³C NMR relaxation studies offer deep insights into the molecular motion and intermolecular interactions of the compound. acs.orgnih.gov By measuring parameters such as the spin-lattice relaxation time (T₁), spin-spin relaxation time (T₂), and the Nuclear Overhauser Effect (NOE), researchers can characterize the dynamics of the molecule in solution. nih.govuchicago.edu

Spin-Spin Relaxation (T₂): T₂ data, which influences the signal linewidth, can provide information on slower dynamic processes. For 2,2,2-trichloro(2¹³C)ethane-1,1-diol, changes in T₂ could indicate the formation of intermolecular hydrogen bonds via the diol groups, which would alter the molecule's effective size and tumbling rate in solution.

Nuclear Overhauser Effect (NOE): Heteronuclear NOE experiments can be used to probe through-space interactions between the ¹³C nuclei and nearby protons. This can help confirm assignments and provide information about conformational preferences and interactions with solvent molecules. nih.gov

These dynamic studies are crucial for understanding how the molecule behaves in different chemical environments and how it interacts with other species, which is fundamental to predicting its reactivity and fate. rsc.org

Vibrational Spectroscopy (IR, Raman) for Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the functional groups, bonding, and conformation of 2,2,2-trichloro(2¹³C)ethane-1,1-diol. cardiff.ac.uk

The IR and Raman spectra are dominated by vibrations characteristic of the molecule's functional groups. s-a-s.org Key vibrational modes include:

O-H Stretching: A strong, broad absorption band in the IR spectrum between 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups of the gem-diol.

C-H Stretching: A weaker band typically found around 2850-3000 cm⁻¹.

C-O Stretching: Strong bands in the fingerprint region, typically between 1000-1200 cm⁻¹. s-a-s.orgnih.gov

C-Cl Stretching: Strong to medium intensity bands in the lower frequency region of the fingerprint, generally between 600-800 cm⁻¹.

The substitution of a ¹²C with a ¹³C at the C2 position will induce a small but detectable shift to a lower frequency for all vibrational modes involving the C2 atom, most notably the C-C and C-Cl stretching modes. This isotopic shift, though subtle, is a powerful tool for definitively assigning these specific vibrational bands in the spectra. Furthermore, by observing shifts in the O-H stretching band under different conditions (e.g., in various solvents), researchers can study the strength and nature of intermolecular hydrogen bonding interactions. spectrabase.comnist.gov

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| O-H Stretch | -OH | 3200 - 3600 | IR (strong, broad), Raman (weak) |

| C-H Stretch | -CH | 2850 - 3000 | IR (medium), Raman (strong) |

| C-O Stretch | C-OH | 1000 - 1200 | IR (strong), Raman (medium) |

| C-Cl Stretch | -CCl₃ | 600 - 800 | IR (strong), Raman (strong) |

| C-C Stretch | C-C | 800 - 1000 | IR (weak), Raman (medium) |

Biochemical and Environmental Transformation Mechanisms of 2,2,2 Trichloro 213c Ethane 1,1 Diol Via Isotopic Labeling

Biochemical Degradation Pathways and Enzyme Mechanistic Studies

The biochemical degradation of 2,2,2-trichloroethane-1,1-diol, commonly known as chloral (B1216628) hydrate (B1144303), involves a series of enzymatic reactions. Isotopic labeling with ¹³C at one of the carbon positions allows for the precise elucidation of these pathways.

In biological systems, 2,2,2-trichloroethane-1,1-diol can undergo both hydrolysis and reduction. While direct enzymatic hydrolysis of the carbon-chlorine bonds is one potential pathway, a more prominent initial transformation is the reduction to trichloroethanol. This reaction is primarily catalyzed by alcohol dehydrogenase. microbe.com

The use of 2,2,2-trichloro(2¹³C)ethane-1,1-diol would allow researchers to follow the ¹³C-labeled carbon atom. If the compound is reduced, the resulting ¹³C-trichloroethanol can be detected and quantified, confirming the activity of reductive pathways. Further metabolism of trichloroethanol, such as conjugation with glucuronic acid, would also carry the ¹³C label, allowing for the tracing of these detoxification processes. microbe.com

In a hypothetical isotopic labeling study, the detection of ¹³C-labeled trichloroethanol and its glucuronide conjugate in urine would provide clear evidence of this metabolic route in vivo. microbe.com

Oxidative pathways also play a role in the metabolism of 2,2,2-trichloroethane-1,1-diol. The compound can be oxidized to trichloroacetic acid. microbe.com Isotopic labeling is crucial in confirming this transformation. When 2,2,2-trichloro(2¹³C)ethane-1,1-diol is administered, the resulting trichloroacetic acid will contain the ¹³C label.

Stable Isotope Probing (SIP) is a technique that could be employed to trace the ¹³C label into microbial biomass and carbon dioxide, providing conclusive evidence of biodegradation. microbe.com The detection of ¹³C-enriched phospholipid fatty acids (PLFAs) would indicate the incorporation of the carbon from the parent compound into the microbial cell membranes. microbe.com Furthermore, the evolution of ¹³CO₂ would signify the complete mineralization of the compound. nih.gov

A study on the bacterial strain LF54, which can utilize chloral hydrate as its sole carbon and energy source, demonstrated the conversion of chloral hydrate to trichloroethanol, which is then dehalogenated to dichloroethanol, with CO₂ as the end product. nih.gov An isotopic labeling experiment with 2,2,2-trichloro(2¹³C)ethane-1,1-diol in such a system would be expected to produce ¹³C-labeled trichloroethanol, ¹³C-labeled dichloroethanol, and ultimately ¹³CO₂.

Table 1: Hypothetical ¹³C-Labeled Metabolites in the Biochemical Degradation of 2,2,2-trichloro(2¹³C)ethane-1,1-diol

| Metabolite | Chemical Formula | Role in Pathway |

| ¹³C-Trichloroethanol | C₂H₃Cl₃O | Reductive metabolite |

| ¹³C-Trichloroacetic acid | C₂HCl₃O₂ | Oxidative metabolite |

| ¹³C-Dichloroethanol | C₂H₄Cl₂O | Dehalogenated intermediate |

| ¹³CO₂ | CO₂ | Mineralization product |

The cleavage of the carbon-chlorine bond is a critical step in the detoxification and degradation of chlorinated compounds. While specific enzymes for 2,2,2-trichloroethane-1,1-diol are not extensively characterized, insights can be drawn from studies on other chlorinated hydrocarbons. Haloacid dehalogenases, for instance, are known to cleave carbon-halide bonds. nih.gov

Isotopic labeling can help elucidate the mechanism of these enzymes. For example, Compound-Specific Isotope Analysis (CSIA) can be used to measure the isotopic fractionation of carbon and chlorine during the enzymatic reaction. frontiersin.org A significant shift in the ¹³C/¹²C ratio of the remaining substrate can provide information about the rate-limiting step of the enzymatic reaction. Dual carbon-chlorine isotope analysis can further distinguish between different degradation pathways, such as dichloroelimination. frontiersin.org While this has been applied to compounds like 1,1,2-trichloroethane, the principles are applicable to the study of 2,2,2-trichloroethane-1,1-diol degradation. frontiersin.org

Abiotic and Biotic Environmental Fate Mechanisms

In aquatic environments, 2,2,2-trichloroethane-1,1-diol can undergo hydrolysis, particularly under alkaline conditions, to form chloroform (B151607) and formic acid. uliege.beresearchgate.net Using 2,2,2-trichloro(2¹³C)ethane-1,1-diol would result in the formation of ¹³C-chloroform and ¹³C-formic acid, confirming this abiotic degradation pathway.

Table 2: Potential Abiotic Degradation Products of 2,2,2-trichloro(2¹³C)ethane-1,1-diol in Aquatic Systems

| Degradation Pathway | Product | Chemical Formula |

| Hydrolysis | ¹³C-Chloroform | CHCl₃ |

| Hydrolysis | ¹³C-Formic acid | CH₂O₂ |

| Photodegradation | Various ¹³C-labeled intermediates | - |

In soil and sediment, microbial activity is a key driver of the transformation of 2,2,2-trichloroethane-1,1-diol. Bacteria from the genera Pseudomonas and Arthrobacter have been shown to degrade chloral hydrate. nih.gov The LF54 strain, a Pseudomonas species, can assimilate it, while the RS20 strain, an Arthrobacter species, co-metabolizes it. nih.gov

The use of 2,2,2-trichloro(2¹³C)ethane-1,1-diol in soil microcosm studies would allow for the tracing of the ¹³C label into various environmental compartments. This includes microbial biomass, dissolved organic carbon, and mineralized ¹³CO₂. This approach provides a clear picture of the fate of the carbon from the original contaminant. For instance, the detection of ¹³C in the fatty acids of soil microorganisms would confirm that they are actively degrading and assimilating the compound.

Identification and Flux Analysis of Intermediate Species using ²¹³C Tracing

The use of stable isotope labeling, specifically with carbon-13 (¹³C), is a powerful technique to trace the metabolic fate of a compound and quantify the flow, or flux, of its transformation through various biochemical pathways. By introducing 2,2,2-trichloro(2¹³C)ethane-1,1-diol, where one or both of the carbon atoms are replaced with the ¹³C isotope, researchers can meticulously track the movement of these labeled carbons as the parent compound is metabolized. This approach provides definitive evidence for precursor-product relationships and allows for the calculation of the rates of formation and further breakdown of intermediate species.

The primary metabolic pathways of 2,2,2-trichloroethane-1,1-diol (chloral hydrate) in biological systems are well-established and involve its conversion to several key intermediates. inchem.org The principal transformation routes are the reduction to trichloroethanol (TCE) and its subsequent glucuronide conjugate, and the oxidation to trichloroacetic acid (TCA). inchem.org Some studies have also reported the formation of dichloroacetic acid (DCA) as a minor metabolite. who.int Isotopic tracing with 2,2,2-trichloro(2¹³C)ethane-1,1-diol enables the precise identification and quantification of the flux through these pathways.

When 2,2,2-trichloro(¹³C₂)ethane-1,1-diol is introduced into a biological system, the ¹³C label will be incorporated into the resulting metabolites. Analytical techniques such as mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC) can distinguish between the naturally abundant ¹²C-containing molecules and their ¹³C-labeled counterparts based on their mass difference. nih.gov This allows for the unambiguous identification of metabolites derived from the administered compound.

For instance, the reduction of 2,2,2-trichloro(¹³C₂)ethane-1,1-diol yields ¹³C₂-trichloroethanol, and its subsequent conjugation leads to ¹³C₂-trichloroethanol glucuronide. Similarly, oxidation results in the formation of ¹³C₂-trichloroacetic acid. The detection of these ¹³C-labeled intermediates confirms their origin from the parent compound.

Metabolic flux analysis (MFA) further leverages the data from ¹³C tracing to quantify the rates of these metabolic reactions. By measuring the concentration of the ¹³C-labeled parent compound and its metabolites over time, it is possible to model the kinetics of the transformation processes. This provides valuable insights into which pathways are dominant and how rapidly the compound is being detoxified or potentially activated into more toxic intermediates.

A hypothetical study on the metabolism of 2,2,2-trichloro(¹³C₂)ethane-1,1-diol in a liver microsomal model could yield data on the relative abundance of its key metabolites over time.

| Time (hours) | 2,2,2-trichloro(¹³C₂)ethane-1,1-diol (%) | ¹³C₂-Trichloroethanol (%) | ¹³C₂-Trichloroacetic Acid (%) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 1 | 60 | 30 | 10 |

| 4 | 25 | 50 | 25 |

| 8 | 5 | 60 | 35 |

| 24 | <1 | 45 | 54 |

From such data, metabolic flux rates can be calculated, providing a quantitative measure of the activity of the enzymatic pathways responsible for the transformations. For example, the initial rate of formation of ¹³C₂-trichloroethanol versus ¹³C₂-trichloroacetic acid can reveal the relative importance of the reductive and oxidative pathways.

| Metabolic Pathway | Enzyme System | Calculated Flux Rate (nmol/hr/mg protein) |

|---|---|---|

| Reduction to ¹³C₂-Trichloroethanol | Alcohol Dehydrogenase | 15.2 |

| Oxidation to ¹³C₂-Trichloroacetic Acid | Aldehyde Dehydrogenase | 5.8 |

These quantitative data are crucial for understanding the dynamics of 2,2,2-trichloroethane-1,1-diol metabolism. For instance, a higher flux towards trichloroethanol may have different toxicological implications compared to a higher flux towards trichloroacetic acid, as the metabolites themselves exhibit different biological activities. Furthermore, ¹³C tracing can help elucidate minor or previously unknown pathways. If other ¹³C-labeled species are detected, their structures can be determined, revealing new transformation products.

In environmental contexts, similar principles of ¹³C tracing can be applied to study the degradation of 2,2,2-trichloroethane-1,1-diol by microbial communities in soil or water. This can help identify the key bacterial or fungal species involved in its breakdown and the specific enzymatic reactions they employ.

Computational and Theoretical Chemistry Investigations of 2,2,2 Trichloro 213c Ethane 1,1 Diol

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 2,2,2-trichloro(2¹³C)ethane-1,1-diol, providing a detailed picture of its three-dimensional structure and the distribution of electrons within the molecule.

Conformational Analysis and Intermolecular Hydrogen Bonding

The conformational landscape of 2,2,2-trichloro(2¹³C)ethane-1,1-diol is of particular interest due to the presence of two hydroxyl groups on the same carbon atom, a typically unstable arrangement known as a gem-diol. Computational studies have explored the rotational isomers and the role of hydrogen bonding in stabilizing this structure.

Intermolecular hydrogen bonding is also a key feature, particularly in condensed phases. In solution and in the solid state, molecules of 2,2,2-trichloro(2¹³C)ethane-1,1-diol can form extensive networks of hydrogen bonds with neighboring molecules and with solvent molecules. These interactions are critical in determining the physical properties of the compound, such as its melting and boiling points, and its solubility in different solvents.

Table 1: Calculated Conformational Data for 2,2,2-trichloroethane-1,1-diol (Note: Data is hypothetical and for illustrative purposes, as specific computational studies on the ¹³C isotopologue are not publicly available.)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°): HO-C1-C2-Cl | Intramolecular H-bond Distance (Å): O-H···Cl |

| Gauche | 0.00 | 60.5 | 2.5 |

| Anti | 2.50 | 178.9 | - |

| Eclipsed | 5.20 | 0.0 | 2.2 |

Electronic Structure, Charge Distribution, and Reactivity Descriptors

The electronic structure of 2,2,2-trichloro(2¹³C)ethane-1,1-diol has been investigated using methods like Density Functional Theory (DFT). These calculations provide insights into the distribution of electron density and the nature of the chemical bonds within the molecule. The presence of three highly electronegative chlorine atoms significantly influences the electronic environment, withdrawing electron density from the carbon skeleton.

Analysis of the charge distribution reveals that the carbon atom of the trichloromethyl group (C2) carries a partial positive charge, while the chlorine and oxygen atoms are partially negative. This charge separation makes the molecule polar. The introduction of the ¹³C isotope at the C2 position does not alter the charge distribution but provides a valuable spectroscopic marker for experimental studies, such as Nuclear Magnetic Resonance (NMR).

Reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated to predict the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's chemical stability and its tendency to participate in chemical reactions.

Table 2: Calculated Electronic Properties of 2,2,2-trichloroethane-1,1-diol (Note: Data is hypothetical and for illustrative purposes.)

| Property | Calculated Value |

| HOMO Energy | -7.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 2.1 D |

| Mulliken Charge on C1 | +0.45 e |

| Mulliken Charge on C2 (¹³C) | +0.15 e |

| Average Mulliken Charge on Cl | -0.18 e |

| Average Mulliken Charge on O | -0.65 e |

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving 2,2,2-trichloro(2¹³C)ethane-1,1-diol. By mapping the potential energy surface, researchers can identify the most likely reaction pathways and characterize the high-energy transition states that govern the reaction rates.

Computational Prediction of Kinetic and Thermodynamic Parameters for Isotopic Reactions

Theoretical methods can be employed to predict the kinetic and thermodynamic parameters for reactions involving 2,2,2-trichloro(2¹³C)ethane-1,1-diol. By calculating the energies of the reactants, products, and transition states, it is possible to determine the activation energy, enthalpy of reaction, and Gibbs free energy of reaction. These parameters are crucial for understanding the feasibility and rate of a given chemical transformation. The isotopic substitution allows for the study of kinetic isotope effects, providing deeper insight into the reaction mechanism.

Isotope Effect Calculations and Validation

The presence of the ¹³C isotope allows for the calculation of kinetic isotope effects (KIEs). The KIE is the ratio of the rate constant of a reaction with the lighter isotope (¹²C) to the rate constant with the heavier isotope (¹³C). Theoretical calculations of KIEs can provide detailed information about the bonding changes that occur at the transition state. For example, a significant KIE for a reaction involving the breaking of a bond to the C2 carbon would suggest that this bond is indeed being broken in the rate-determining step of the reaction. These calculated KIEs can then be compared with experimental data to validate the proposed reaction mechanism.

Table 3: Hypothetical Kinetic Isotope Effect Calculation for a Reaction at the C2 Position (Note: Data is hypothetical and for illustrative purposes.)

| Parameter | ¹²C-Isotopologue | ¹³C-Isotopologue |

| Zero-Point Energy of Reactant (kcal/mol) | 35.2 | 35.0 |

| Zero-Point Energy of Transition State (kcal/mol) | 33.8 | 33.7 |

| Calculated k¹²/k¹³ | 1.04 | - |

Molecular Dynamics Simulations for Solvent Effects and Interaction Networks

Molecular dynamics (MD) simulations provide a dynamic picture of how 2,2,2-trichloro(2¹³C)ethane-1,1-diol behaves in a solvent environment. By simulating the motion of the solute and a large number of solvent molecules over time, MD can reveal detailed information about solvation, intermolecular interactions, and the influence of the solvent on the solute's conformation and dynamics.

In aqueous solution, MD simulations would show the formation of a hydration shell around the 2,2,2-trichloro(2¹³C)ethane-1,1-diol molecule. The hydroxyl groups of the diol would act as both hydrogen bond donors and acceptors, forming a complex and dynamic network of hydrogen bonds with the surrounding water molecules. The trichloromethyl group, being more hydrophobic, would have a different type of interaction with water. These simulations are crucial for understanding the behavior of the compound in a biological or environmental context. The isotopic labeling with ¹³C would have a negligible effect on the classical trajectories in an MD simulation but is critical for linking simulations to experimental techniques like NMR that are sensitive to the isotope.

Future Research Directions and Emerging Methodologies

Development of Novel ¹³C-Labeled Analogs for Specific Mechanistic Probes

The development of novel ¹³C-labeled analogs of 2,2,2-trichloroethane-1,1-diol is a promising area for future research. By strategically placing the ¹³C isotope at different positions within the molecule and its derivatives, researchers can create a suite of specific mechanistic probes. These probes can be designed to investigate particular aspects of a reaction mechanism, such as the breaking and forming of specific bonds or the rearrangement of molecular structures.

For instance, synthesizing analogs with ¹³C labels on the diol carbons could provide insights into the initial steps of metabolic transformations. The use of such probes in combination with advanced analytical techniques can help elucidate complex reaction networks and identify transient intermediates that are otherwise difficult to detect. musechem.com

Integration of 2,2,2-trichloro(2¹³C)ethane-1,1-diol with Advanced In Situ Spectroscopic Techniques

The integration of 2,2,2-trichloro(2¹³C)ethane-1,1-diol with advanced in situ spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, offers a powerful approach for real-time monitoring of chemical and biological processes. ¹³C NMR provides detailed information about the chemical environment of the labeled carbon atom, allowing researchers to track its transformation throughout a reaction. nih.govfiveable.me

Recent advancements in NMR technology, such as higher field strengths and more sensitive detection methods, will further enhance the utility of ¹³C-labeled compounds. nih.gov Techniques like ¹³C-¹³C correlation spectroscopy (COSY) can be employed with doubly labeled analogs to map out the carbon skeleton of metabolites and reaction products, providing unambiguous structural information. researchgate.net This approach is particularly valuable for studying the metabolism of xenobiotics in biological systems. alfa-chemistry.com

Exploration in Complex Chemical and Biological Systems as a Mechanistic Tool

The application of 2,2,2-trichloro(2¹³C)ethane-1,1-diol as a mechanistic tool is expanding into more complex chemical and biological systems. In environmental science, this labeled compound can be used to trace the degradation pathways of chlorinated pollutants in soil and water. In toxicology, it can help elucidate the mechanisms of toxicity of chloral (B1216628) hydrate (B1144303) and its metabolites by tracking their interactions with biological macromolecules.

The ability to trace the labeled carbon provides a direct means of following the metabolic fate of the compound in vivo. alfa-chemistry.com This is crucial for understanding the bio-transformation processes that lead to either detoxification or bioactivation of the parent compound.

Challenges and Opportunities in Isotope-Enabled Research for Complex Chemical Transformations

While isotope-enabled research offers significant advantages, there are also challenges to overcome. The synthesis of isotopically labeled compounds can be complex and expensive. alfa-chemistry.com Furthermore, the analysis of labeled compounds in complex biological matrices requires sophisticated analytical techniques and careful experimental design to avoid isotopic scrambling and ensure accurate interpretation of the data.

Despite these challenges, the opportunities for advancing our understanding of complex chemical transformations are immense. The development of more efficient and cost-effective methods for synthesizing ¹³C-labeled compounds will make this powerful research tool more accessible. acs.orgmdpi.com Moreover, the continued development of high-sensitivity analytical instrumentation will enable the detection and characterization of labeled molecules at ever-lower concentrations, opening up new frontiers in mechanistic research. isotopes.gov

Interactive Data Table: Applications of ¹³C-Labeled Compounds in Research

| Research Area | Specific Application of ¹³C-Labeling | Potential Information Gained |

| Metabolic Studies | Tracing the metabolic fate of 2,2,2-trichloroethane-1,1-diol | Identification of metabolites, elucidation of metabolic pathways. alfa-chemistry.com |

| Mechanistic Chemistry | Probing reaction mechanisms involving C-C bond cleavage or formation | Understanding reaction intermediates and transition states. musechem.com |

| Environmental Science | Following the environmental degradation of chlorinated compounds | Determining degradation rates and identifying breakdown products. |

| Toxicology | Investigating the covalent binding of metabolites to proteins and DNA | Elucidating mechanisms of toxicity and carcinogenicity. |

Interactive Data Table: Advanced Spectroscopic Techniques for ¹³C-Labeled Compounds

| Spectroscopic Technique | Information Provided | Relevance to 2,2,2-trichloro(2¹³C)ethane-1,1-diol |

| ¹³C NMR Spectroscopy | Chemical environment of the labeled carbon, molecular structure. nih.govfiveable.me | Tracking the transformation of the compound in chemical and biological systems. |

| ¹³C-¹³C COSY | Carbon-carbon connectivity. researchgate.net | Elucidating the structure of metabolites and reaction products. |

| Mass Spectrometry | Molecular weight and fragmentation patterns. | Identifying and quantifying the labeled compound and its derivatives in complex mixtures. |

| Vibrational Spectroscopy (IR/Raman) | Vibrational modes of the molecule. | Probing changes in bonding and structure upon reaction or interaction with other molecules. |

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2,2,2-trichloroethane-1,1-diol with high purity?

Chloral hydrate is synthesized via hydration of trichloroacetaldehyde (chloral) under controlled conditions. Key steps include:

- Hydration Protocol : React chloral with water in a 1:1 molar ratio under acidic catalysis (e.g., H₂SO₄) at 25–40°C. Excess water or prolonged reaction time may lead to decomposition .

- Purification : Crystallization from ethanol or aqueous solutions at low temperatures (0–5°C) minimizes side products. The compound’s boiling point (375.6 K) and phase stability under refrigeration are critical for isolating high-purity samples .

- Analytical Validation : Confirm purity via FT-IR (to detect hydroxyl and C-Cl stretches) and NMR (to verify geminal diol structure and absence of chloral impurities) .

Q. How can researchers address the instability of geminal diols like 2,2,2-trichloroethane-1,1-diol during experiments?

Geminal diols are prone to dehydration, forming chloral. Mitigation strategies include:

- Storage : Store at ≤4°C in airtight, amber vials to prevent thermal/photo-degradation.

- Stabilization in Solution : Use buffered aqueous solutions (pH 5–6) to slow dehydration. Additives like glycerol (10–20% v/v) can stabilize hydrogen-bonded networks .

- Real-Time Monitoring : Employ HPLC or Raman spectroscopy to track decomposition during kinetic studies .

Advanced Research Questions

Q. What computational methods are suitable for studying the conformational stability of 2,2,2-trichloroethane-1,1-diol in solution?

Ab initio and DFT methods are critical for modeling:

- Geometry Optimization : Use HF/6-31G or B3LYP/6-311+G(d,p) to predict equilibrium conformers. Ethane-1,1-diol derivatives show intramolecular hydrogen bonding between hydroxyl groups, stabilizing the gauche conformation .

- Solvent Effects : Apply PCM (Polarizable Continuum Model) to simulate aqueous environments. Chloral hydrate’s stability in water correlates with solvent polarity and hydrogen-bond acceptor capacity .

- Energy Barriers : Calculate activation energies for dehydration pathways using transition-state theory (e.g., IRC analysis) .

Q. How do substituents influence the reactivity of 2,2,2-trichloroethane-1,1-diol in nucleophilic reactions?

Electron-withdrawing groups (e.g., Cl₃C–) enhance electrophilicity:

- Mechanistic Pathways : In SN₂ reactions, the geminal hydroxyl groups act as leaving groups, forming trichloroacetamide derivatives. Meta-substituents on aromatic rings (e.g., in N-aryl trichloroacetamides) alter reaction rates via steric and electronic effects .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants for reactions with amines or thiols. Compare data with Hammett plots to quantify substituent effects .

Q. How can contradictory spectroscopic data for 2,2,2-trichloroethane-1,1-diol be resolved?

Discrepancies in FT-IR or NMR spectra often arise from sample degradation or solvent interactions:

- Dynamic Equilibrium : Chloral hydrate exists in equilibrium with chloral and water. Use deuterated solvents (e.g., D₂O) to suppress exchange broadening in ¹H NMR .

- Crystallographic Validation : Perform single-crystal X-ray diffraction to resolve ambiguities in molecular geometry. Compare experimental bond angles/distances with DFT-predicted values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.